N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide
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Overview
Description
N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a nitro group, a sulfonyl group, and a methylphenyl group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide typically involves multiple steps:
Nitration: The initial step often involves the nitration of a suitable aromatic precursor to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Electrophilic Reagents: Halogens, nitrating agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)amine and acetic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro and sulfonyl groups can influence the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The structural features of the compound can be optimized to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism by which N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)acetamide: Lacks the nitro group, which affects its reactivity and biological activity.
N-Methyl-N-(4-(((4-chlorophenyl)sulfonyl)amino)-3-nitrophenyl)acetamide: Contains a chlorine substituent, which can alter its chemical and biological properties.
Uniqueness
N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide is unique due to the combination of its nitro, sulfonyl, and methylphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-11-4-7-14(8-5-11)25(23,24)17-15-9-6-13(18(3)12(2)20)10-16(15)19(21)22/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIZBYPZNBZLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N(C)C(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10228-31-6 |
Source
|
Record name | N-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)-3-NITROPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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